An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-methylbenzoic Acid: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-methylbenzoic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-2-hydroxy-3-methylbenzoic acid, a key chemical intermediate. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for researchers and professionals in drug development and chemical synthesis.
Core Identification and Physicochemical Properties
5-Bromo-2-hydroxy-3-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its unique arrangement of a carboxyl group, a hydroxyl group, a methyl group, and a bromine atom on the benzene ring makes it a valuable building block in organic synthesis, particularly for pharmaceuticals.
The definitive identifier for this compound is its CAS Number: 36194-82-8 .[1][2][3][4][5]
Chemical Structure
The structural arrangement of functional groups dictates the reactivity and properties of the molecule. The hydroxyl and carboxylic acid groups are ortho to each other, allowing for potential intramolecular hydrogen bonding. The methyl and bromo substituents influence the electronic and steric environment of the aromatic ring.
Caption: 2D structure of 5-Bromo-2-hydroxy-3-methylbenzoic acid.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 36194-82-8 | [1][2] |
| Molecular Formula | C₈H₇BrO₃ | [1][2] |
| Molecular Weight | 231.04 g/mol | [1][2] |
| IUPAC Name | 5-bromo-2-hydroxy-3-methylbenzoic acid | [1] |
| Synonyms | 5-Bromo-3-methylsalicylic acid | [1] |
| Appearance | Solid (Typical) | [6] |
| Purity | ≥97% (Commercially available) | [2] |
Synthesis Methodology: A Guided Protocol
The synthesis of 5-Bromo-2-hydroxy-3-methylbenzoic acid is typically achieved through the electrophilic aromatic substitution (bromination) of the precursor, 2-hydroxy-3-methylbenzoic acid. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups, both being ortho-, para-directing and activating, alongside the meta-directing and deactivating carboxylic acid (-COOH) group, are crucial in determining the regioselectivity of the bromination.
Reaction Principle
The hydroxyl group is a strongly activating ortho-, para-director, while the methyl group is a moderately activating ortho-, para-director. The carboxylic acid group is a deactivating meta-director. In this case, the powerful directing effect of the hydroxyl group primarily governs the position of bromination, leading to substitution at the para position relative to it, which is the C5 position.
Caption: General workflow for the synthesis of 5-Bromo-2-hydroxy-3-methylbenzoic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for the bromination of phenolic compounds.
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Dissolution of Starting Material: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-3-methylbenzoic acid in a suitable solvent such as glacial acetic acid.
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Preparation of Brominating Agent: In the dropping funnel, prepare a solution of molecular bromine (Br₂) in the same solvent.
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Controlled Addition: Cool the flask containing the starting material in an ice bath. Add the bromine solution dropwise with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
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Reaction Quenching and Product Precipitation: Once the reaction is complete, pour the mixture into ice-cold water. This will quench the reaction and precipitate the crude product.
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Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining acid and inorganic by-products.
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Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water, to obtain pure 5-Bromo-2-hydroxy-3-methylbenzoic acid.
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Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods (NMR, IR, MS).
Spectroscopic Characterization and Data Interpretation
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the hydroxyl proton, and the carboxylic acid proton. The aromatic protons will appear as doublets due to coupling with each other. The methyl protons will be a singlet. The hydroxyl and carboxylic acid protons will also likely appear as singlets.
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¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, confirming the successful synthesis and structure. The chemical shifts will be influenced by the attached functional groups.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include: a broad O-H stretch for the carboxylic acid, another O-H stretch for the phenolic hydroxyl group, a C=O stretch for the carboxylic acid, C=C stretches for the aromatic ring, and a C-Br stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) corresponding to the molecular weight of 5-Bromo-2-hydroxy-3-methylbenzoic acid should be observed. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in two molecular ion peaks (M+ and M+2) of nearly equal intensity. Common fragmentation patterns for benzoic acids include the loss of -OH and -COOH groups.[7]
Applications in Drug Discovery and Development
5-Bromo-2-hydroxy-3-methylbenzoic acid serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of multiple functional groups allows for a variety of chemical transformations.
Role as a Synthetic Intermediate
This compound is a valuable building block for the synthesis of various therapeutic agents. For instance, it has been utilized as a starting material in the synthesis of antidiabetic drugs.[8] The bromo- and hydroxyl- functionalities provide reactive sites for cross-coupling reactions and etherification, respectively, enabling the construction of more elaborate molecular architectures.
Caption: Synthetic utility of 5-Bromo-2-hydroxy-3-methylbenzoic acid in API synthesis.
The biological activities of derivatives of hydroxyl- and bromo- substituted benzoic acids are well-documented, encompassing antimicrobial, anti-inflammatory, and antioxidant properties.[9] This suggests that the core structure of 5-Bromo-2-hydroxy-3-methylbenzoic acid can be a valuable scaffold for the development of new therapeutic agents.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-2-hydroxy-3-methylbenzoic acid.
Hazard Identification
Based on available safety data, this compound is associated with the following hazards:
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Causes skin irritation (H315) [1]
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Causes serious eye irritation (H319) [1]
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May cause respiratory irritation (H335) [1]
Recommended Handling Procedures
| Precaution | Details |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. |
| Ventilation | Use only outdoors or in a well-ventilated area. |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Commercial suppliers often recommend storage at 4°C under nitrogen.[2] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Conclusion
5-Bromo-2-hydroxy-3-methylbenzoic acid, identified by CAS number 36194-82-8, is a pivotal chemical intermediate with significant applications in organic synthesis and pharmaceutical development. A thorough understanding of its synthesis, guided by the principles of electrophilic aromatic substitution, and its characterization through modern spectroscopic techniques are fundamental for its effective utilization. Its versatile structure provides a platform for the creation of novel molecules with potential therapeutic value. Adherence to strict safety protocols is imperative when handling this compound to ensure a safe and productive research environment.
References
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Google Patents. (2021, September 2). Method for Producing 5-Bromo-2-alkylbenzoic Acid. (JP2021127332A).
-
PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methylbenzoic acid. Retrieved from [Link]
-
ResearchGate. (2013, October 9). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]
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